1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Its structure features a 4-chloro-2-methylphenyl group at the 1-position and an N-ethyl-N-phenyl substitution on the pyrimidine ring. This combination of substituents influences its physicochemical properties, such as lipophilicity and solubility, and biological activity .
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5/c1-3-25(16-7-5-4-6-8-16)19-17-12-24-26(20(17)23-13-22-19)18-10-9-15(21)11-14(18)2/h4-13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEKAZLYQBTLKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=C(C=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves multiple steps. One common method includes the reaction of 4-chloro-2-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core . Industrial production methods often employ green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: Using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Typically with sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions using reagents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves inhibition of specific enzymes, such as protein tyrosine kinases. This inhibition disrupts cellular signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core
Key Structural Differences and Similarities:
The pyrazolo[3,4-d]pyrimidine core is highly modifiable, with variations in substituents at the 1-, 3-, 4-, and 6-positions significantly altering activity. Below is a comparative analysis of structurally related compounds:
Key Observations:
- Substituent Position: The 4-chloro-2-methylphenyl group at the 1-position (target compound) is distinct from PP2’s tert-butyl group, which confers selectivity for Src kinases .
- N-Substituents: The N-ethyl-N-phenyl group in the target compound contrasts with PP3’s simple phenyl group, likely enhancing steric bulk and altering ATP-binding pocket interactions .
- Thioether vs. Alkyl Groups: Compounds with 6-ethylthio groups (e.g., 2c in ) show lower melting points (~128–131°C) compared to methylthio derivatives (169–171°C), suggesting reduced crystallinity with longer alkyl chains .
Physicochemical and Pharmacokinetic Properties
- Solubility: N-(2-methoxyethyl) derivatives () exhibit higher aqueous solubility due to polar methoxy groups, whereas the target compound’s N-ethyl-N-phenyl group may reduce solubility .
- Melting Points: Thioether-containing analogs (e.g., 2c) have lower melting points than chloro-substituted derivatives (e.g., 2a: 169–171°C), indicating flexibility impacts crystallinity .
Biological Activity
1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound from the pyrazolo[3,4-d]pyrimidine family, recognized for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential anti-cancer, anti-inflammatory, and antibacterial properties. This article discusses its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 1-(4-chloro-2-methylphenyl)-N-ethyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine. Its molecular formula is with a molecular weight of approximately 365.84 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is crucial for its biological activity.
Primary Target
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . Inhibition of CDK2 disrupts cell cycle progression, particularly affecting the transition from the G1 phase to the S phase, leading to apoptosis in cancer cells.
Mode of Action
The compound binds to the ATP-binding site of CDK2, mimicking ATP and preventing substrate phosphorylation. This inhibition affects various biochemical pathways related to DNA and RNA synthesis, ultimately resulting in the death of cancer cells.
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notable findings include:
- Cell Lines Tested : The compound was tested against neuroblastoma (SH-SY5Y), glioblastoma (GB), and prostate cancer (PC) cell lines.
The IC50 values indicate effective concentrations at which the compound inhibits cell growth by 50%.
Anti-inflammatory and Antibacterial Properties
In addition to its anticancer effects, preliminary studies suggest that this compound may also possess anti-inflammatory and antibacterial activities. These effects are hypothesized to arise from its ability to inhibit specific kinases involved in inflammatory pathways.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good bioavailability and metabolic stability. Studies suggest that the compound can be effectively absorbed and distributed within biological systems, enhancing its potential as a therapeutic agent.
Case Studies and Research Findings
Several studies have focused on enhancing the efficacy of pyrazolo[3,4-d]pyrimidines through novel delivery systems:
- Nanoparticle Encapsulation : Research demonstrated that encapsulating pyrazolo[3,4-d]pyrimidines in albumin nanoparticles significantly improved solubility and cytotoxicity against neuroblastoma cells compared to free drug formulations .
- Combination Therapies : Investigations into combination therapies using this compound with other chemotherapeutics have shown synergistic effects that enhance overall anticancer efficacy in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
